REACTION_SMILES
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[Br:1][CH2:2][C:3](=[CH2:4])[CH3:5].[C:21](=[O:22])([O-:23])[O-:24].[CH3:11][c:12]1[cH:13][c:14]([CH3:15])[c:16]([CH3:17])[c:18]([OH:19])[cH:20]1.[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[K+:25].[K+:26].[O:6]=[CH:7][N:8]([CH3:9])[CH3:10].[OH2:27]>>[CH2:2]=[C:3]([CH2:4][O:19][c:18]1[c:16]([CH3:17])[c:14]([CH3:15])[cH:13][c:12]([CH3:11])[cH:20]1)[CH3:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(C)c(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
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|
Type
|
product
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Smiles
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C=C(C)COc1cc(C)cc(C)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |